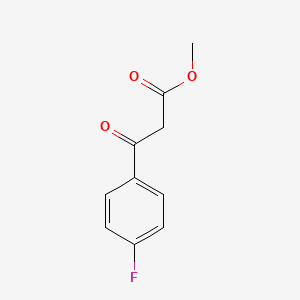

Methyl 4-fluorobenzoylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLVYXXPRSNKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212477 | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63131-29-3 | |

| Record name | Methyl 4-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63131-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063131293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-fluorobenzoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-fluorobenzoylacetate CAS number and pricing

An In-Depth Technical Guide to Methyl 4-fluorobenzoylacetate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, its synthesis, and its strategic importance in modern organic chemistry.

Strategic Overview: The Significance of this compound

This compound, also known as Methyl 3-(4-fluorophenyl)-3-oxopropanoate, is a fluorinated β-keto ester of significant interest in synthetic chemistry. Its value lies not merely in its reactivity but in the strategic placement of the fluorine atom on the phenyl ring. This single atomic substitution imparts profound changes to the molecule's electronic properties, influencing reaction outcomes and, crucially, the pharmacokinetic and pharmacodynamic profiles of downstream pharmaceutical compounds.

The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby protons. This makes fluorinated building blocks like this compound highly sought-after in the design of novel therapeutics. Its utility has been demonstrated in the synthesis of substituted coumarin derivatives, which have been investigated as potential 5-lipoxygenase inhibitors for treating inflammatory diseases.[1]

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in research and procurement. The Chemical Abstracts Service (CAS) has assigned the number 63131-29-3 to this compound.[1][2][3][4][5] This unique identifier ensures unambiguous communication and sourcing of the correct material.

The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for experimental design.

| Property | Value | Source(s) |

| CAS Number | 63131-29-3 | [1][2][3][5] |

| Molecular Formula | C₁₀H₉FO₃ | [1][2][3] |

| Molecular Weight | 196.18 g/mol | [1][3][6] |

| IUPAC Name | methyl 3-(4-fluorophenyl)-3-oxopropanoate | [2][3][7] |

| Synonyms | Methyl 3-(4-fluorophenyl)-3-oxopropionate, 4-Fluorobenzoylacetic acid methyl ester | [1][3][5] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.228 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5190 - 1.5250 | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of this compound involves a base-mediated Claisen condensation. This reaction joins an ester (dimethyl carbonate) with a ketone (4'-fluoroacetophenone). The underlying principle involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Conceptual Workflow: Claisen Condensation

References

- 1. This compound 95 63131-29-3 [sigmaaldrich.com]

- 2. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | CAS#:63131-29-3 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | C10H9FO3 | CID 579425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-fluorobenzoylacetate

Executive Summary

For researchers, scientists, and professionals in drug development, a molecule's structural dynamics are as critical as its static form. Keto-enol tautomerism, a fundamental equilibrium between two constitutional isomers, profoundly influences a compound's reactivity, polarity, solubility, and its interaction with biological targets. This guide provides a comprehensive technical exploration of this phenomenon in Methyl 4-fluorobenzoylacetate, a versatile β-ketoester intermediate. We will dissect the underlying principles governing its tautomeric equilibrium, present field-proven methodologies for its characterization and quantification, and discuss the critical implications of this dynamic behavior in the context of medicinal chemistry and synthetic applications. This document is structured to provide not just protocols, but a deep causal understanding, empowering researchers to predict and control the tautomeric state of this and related molecules.

The Duality of Structure: Understanding the Tautomeric System

This compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between its keto and enol forms.[1] This is not a resonance phenomenon; the keto and enol tautomers are distinct chemical species that rapidly interconvert through the migration of a proton and the rearrangement of bonding electrons.[2]

-

The Keto Tautomer: This form contains two carbonyl groups (a ketone and an ester) separated by a methylene (-CH₂-) group.

-

The Enol Tautomer: This form is characterized by a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group. Crucially, the enol form of β-dicarbonyls like this compound is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the adjacent carbonyl oxygen.[2] This conjugation and hydrogen bonding are powerful driving forces that increase the stability and population of the enol form.[2]

The presence of a 4-fluoro substituent on the phenyl ring introduces a significant electronic effect. Fluorine is a highly electronegative atom, acting as an electron-withdrawing group by induction. Electron-withdrawing groups appended to the dicarbonyl framework are known to favor the enol tautomer, making this a key structural consideration.[3][4][5]

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

Experimental Characterization: A Validated Workflow Using ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for studying keto-enol tautomerism. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of distinct signals for each species in a single spectrum.[1][2]

Core Causality: Why ¹H NMR is the Method of Choice

The power of ¹H NMR lies in its ability to probe the precise chemical environment of each proton. The structural differences between the keto and enol forms—specifically the presence of a methylene group (-CH₂) in the keto form versus a vinylic proton (=CH-) and a hydroxyl proton (-OH) in the enol form—give rise to unique, well-separated signals. The ratio of the integrated areas of these signals provides a direct and accurate measure of the equilibrium composition.[6]

Detailed Protocol for Sample Analysis

This protocol ensures reproducible and accurate determination of the keto-enol equilibrium.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it directly influences the equilibrium position.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate signal integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Carefully integrate the characteristic signals corresponding to the keto and enol tautomers.

-

Interpreting the Spectrum: Assigning the Key Signals

The following table outlines the expected chemical shifts for the diagnostic protons of this compound.

| Tautomer | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |

| Keto | Methylene (-CH₂-) | 3.8 - 4.2 | Singlet | Protons are alpha to two electron-withdrawing carbonyl groups, resulting in significant deshielding. |

| Keto | Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet | Typical chemical shift for ester methyl protons. |

| Enol | Vinylic (=CH-) | 5.8 - 6.2 | Singlet | Proton is on a C=C double bond and is deshielded by the adjacent carbonyl and phenyl ring. |

| Enol | Enolic Hydroxyl (-OH) | 12.0 - 16.0 | Broad Singlet | Extreme downfield shift is a hallmark of the strong intramolecular hydrogen bond, which strongly deshields the proton.[2] |

| Enol | Methoxy (-OCH₃) | 3.5 - 3.7 | Singlet | Slightly different electronic environment compared to the keto form. |

Note: Aromatic protons for both tautomers will appear in the typical aromatic region (δ 7.0-8.2 ppm), often as complex multiplets.

Quantifying the Equilibrium

The tautomeric ratio is determined from the integrated signal areas. The equilibrium constant (Keq = [Enol]/[Keto]) and the percentage of each tautomer can be calculated using the integrals of the unique keto methylene and enol vinylic protons.

-

Let IKeto = Integral of the keto methylene singlet (-CH₂-).

-

Let IEnol = Integral of the enol vinylic singlet (=CH-).

Since the keto signal represents two protons and the enol signal represents one, a correction factor is necessary.[2][6]

% Enol = [ IEnol / ( IEnol + (IKeto / 2) ) ] × 100

% Keto = 100 - % Enol

Keq = % Enol / % Keto

Caption: A validated workflow for the quantitative analysis of keto-enol tautomerism by ¹H NMR.

The Impact of Environment: Solvent Effects on Equilibrium

The choice of solvent has a profound and predictable effect on the keto-enol equilibrium. This is a critical parameter for scientists to control, as it can be used to favor one tautomer over the other in a reaction mixture.

-

Non-polar Solvents (e.g., CCl₄, CDCl₃): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is significantly stabilized and favored.[2]

-

Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents possess large dipole moments and can stabilize the more polar keto tautomer through dipole-dipole interactions. They can also act as hydrogen bond acceptors, slightly disrupting the enol's internal hydrogen bond and shifting the equilibrium towards the keto form.[8]

-

Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, significantly stabilizing it and shifting the equilibrium further in its favor compared to non-polar solvents.[2]

The following table presents illustrative data based on established trends for substituted β-ketoesters.[8][9]

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected % Enol | Expected Keq | Primary Stabilizing Interaction |

| Chloroform-d (CDCl₃) | Weakly Polar | 4.8 | ~85% | ~5.7 | Intramolecular H-bonding in enol is dominant. |

| Acetone-d₆ | Polar Aprotic | 21.0 | ~60% | ~1.5 | Dipole-dipole interactions stabilize the keto form. |

| DMSO-d₆ | Polar Aprotic | 47.0 | ~50% | ~1.0 | Strong dipole-dipole interactions and H-bond acceptance stabilize the keto form. |

| Methanol-d₄ | Polar Protic | 33.0 | ~35% | ~0.54 | Intermolecular H-bonding from solvent strongly stabilizes the keto form. |

Implications for Drug Development and Chemical Synthesis

Understanding and controlling the tautomeric equilibrium of molecules like this compound is not merely an academic exercise; it has direct, practical consequences.

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor sites), and polarity. One tautomer may bind to a biological target with significantly higher affinity than the other. Knowing the predominant form under physiological conditions is crucial for rational drug design.

-

Physicochemical Properties: The tautomeric ratio affects key properties like solubility, lipophilicity (LogP), and crystal packing, all of which are critical parameters in drug formulation and delivery.

-

Chemical Reactivity: The keto and enol forms exhibit different reactivity. The keto form's α-protons are acidic and can be removed to form an enolate nucleophile. The enol form itself can act as a nucleophile at the α-carbon. Controlling the equilibrium can thus direct the outcome of a chemical synthesis.

Conclusion

The keto-enol tautomerism of this compound is a prime example of molecular dynamism influencing chemical behavior. The equilibrium is governed by a delicate balance of intramolecular stabilization, primarily through hydrogen bonding in the enol form, and intermolecular interactions with the surrounding solvent environment. The electron-withdrawing nature of the 4-fluoro substituent inherently favors a significant population of the enol tautomer. As demonstrated, ¹H NMR spectroscopy provides a robust, quantitative method to probe this equilibrium, allowing researchers to understand and manipulate the tautomeric state. For professionals in drug discovery and synthesis, mastering this concept is essential for predicting molecular interactions, controlling reaction pathways, and ultimately, designing more effective chemical entities.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

An In-depth Technical Guide on the Solubility of Methyl 4-fluorobenzoylacetate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of the solubility of methyl 4-fluorobenzoylacetate, a critical parameter for its application in pharmaceutical synthesis and other chemical processes.

Introduction: The Role of this compound in Synthesis

This compound is a key chemical intermediate, notably used in the synthesis of substituted coumarin derivatives, which are investigated as potential 5-lipoxygenase inhibitors.[1] It also serves as a precursor in the creation of other complex molecules like 3-amino-4-(-4-fluoro-phenyl)furazan.[1] The efficiency of these syntheses—impacting reaction rates, yield, and purification—is fundamentally tied to the solubility of this compound in the chosen organic solvents. A thorough understanding of its solubility characteristics is therefore essential for process optimization and successful drug development.

Physicochemical Profile of this compound

To predict and understand its solubility, it is crucial to first examine the physicochemical properties of this compound.

Key Properties:

-

Molecular Weight: 196.18 g/mol [2]

-

Appearance: Clear colorless to dark yellow liquid[4]

-

Density: Approximately 1.228 g/mL at 25 °C[1]

-

Boiling Point: 263.5 ± 15.0 °C at 760 mmHg[3]

-

Refractive Index: n20/D 1.521[1]

The molecular structure, featuring a polar ester and ketone group alongside a fluorinated aromatic ring, suggests that this compound will exhibit varied solubility across different types of organic solvents. The principle of "like dissolves like" is a foundational concept; solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.

Principles of Solubility in Organic Solvents

The dissolution of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Dipole-Dipole Interactions: The carbonyl groups (C=O) in the ester and ketone functionalities create significant dipoles, which will interact favorably with polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

-

Van der Waals Forces: These forces are present in all interactions and will be the primary mode of interaction with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility can be made:

-

High Solubility Expected in: Polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

-

Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., dichloromethane) and aromatic solvents (e.g., toluene).

-

Low Solubility Expected in: Nonpolar aliphatic solvents (e.g., hexane, heptane).

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal saturation method is a reliable and widely used technique.

Detailed Experimental Protocol: Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Materials & Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a Gravimetric setup (vacuum oven).

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials in the temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for at least 2 hours, permitting the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature changes that could induce precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Filtration: Immediately pass the sample through a syringe filter to remove any microscopic solid particles.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is placed in a pre-weighed container.[5] The solvent is then evaporated, and the mass of the remaining solute is determined by re-weighing the container.[5]

-

HPLC Analysis (Preferred): Accurately dilute the filtered sample with the solvent.[5] Analyze the diluted sample by HPLC against a calibration curve prepared from standards of known concentration to determine the precise solubility.[5]

-

-

Calculation: Convert the measured concentration into the desired units (e.g., g/100 mL, mol/L). The experiment should be repeated to ensure reproducibility.

Diagram of the Experimental Workflow

Caption: Workflow for Isothermal Saturation Solubility Determination.

Practical Applications for Researchers

A comprehensive understanding of solubility is vital for the practical application of this compound in a laboratory or industrial setting.

-

Reaction Solvent Selection: For homogeneous reactions, a solvent that completely dissolves the reactants is preferred. Polar aprotic solvents are often excellent choices.

-

Crystallization and Purification: The process of purification by crystallization relies on differential solubility. An ideal solvent (or solvent system) will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the recovery of pure crystals upon cooling. A common technique involves using a solvent pair: one in which the compound is highly soluble and another (an "anti-solvent") in which it is poorly soluble.

Conclusion

The solubility of this compound in organic solvents is a critical factor influencing its use in synthetic chemistry. By understanding its physicochemical properties and applying systematic experimental methods like isothermal saturation, researchers can make informed decisions regarding solvent selection. This knowledge is paramount for optimizing reaction conditions, developing effective purification strategies, and ultimately achieving more efficient and scalable chemical processes.

References

The Strategic deployment of Methyl 4-fluorobenzoylacetate in Modern Organic Synthesis: A Technical Guide

Abstract

Methyl 4-fluorobenzoylacetate, a versatile β-ketoester, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, significantly influence its reactivity, making it an invaluable precursor for a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role in the construction of medicinally relevant scaffolds. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Introduction: The Ascendancy of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound (IUPAC Name: Methyl 3-(4-fluorophenyl)-3-oxopropanoate) is a prime exemplar of a fluorinated building block that has garnered significant attention for its utility in constructing complex molecular frameworks.[2][3]

This technical guide will navigate the synthetic landscape of this compound, from its preparation to its multifaceted applications as a precursor to a range of heterocyclic systems, including pyridines, thiophenes, pyrazolones, and quinolones. By elucidating the underlying reaction mechanisms and providing detailed, field-proven protocols, this document aims to serve as a comprehensive resource for chemists engaged in the design and synthesis of novel organic compounds.

Synthesis and Purification of this compound

The most common and efficient method for the synthesis of β-ketoesters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base. For the synthesis of the title compound, methyl 4-fluorobenzoate is condensed with methyl acetate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Claisen Condensation

This protocol outlines the synthesis of this compound from methyl 4-fluorobenzoate and methyl acetate using sodium hydride as the base.

Materials:

-

Methyl 4-fluorobenzoate

-

Methyl acetate, anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Base Preparation: Sodium hydride (1.1 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. The hexanes are decanted, and the sodium hydride is suspended in anhydrous THF.

-

Addition of Esters: A solution of methyl 4-fluorobenzoate (1 equivalent) and methyl acetate (3 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic. The aqueous layer is separated and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.[4]

The Versatility of this compound in Heterocyclic Synthesis

The presence of three key functional groups—the aromatic ring, the ketone, and the ester—makes this compound a highly versatile precursor for a wide range of heterocyclic systems. The electron-withdrawing nature of the 4-fluoro substituent can influence the reactivity of the benzoyl moiety, often facilitating nucleophilic attack at the carbonyl carbon.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[5] These scaffolds are prevalent in many biologically active compounds, including calcium channel blockers.[5] In this reaction, two equivalents of a β-ketoester (in this case, this compound), an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate) condense to form the dihydropyridine ring.

Caption: Mechanistic pathway of the Hantzsch pyridine synthesis.

3.1.1. Experimental Protocol: Hantzsch Synthesis

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde

-

Ammonium acetate

-

Ethanol or acetic acid

Procedure:

-

A mixture of this compound (2 equivalents), the chosen aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol is stirred at reflux for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude dihydropyridine can be purified by recrystallization from ethanol.

-

For aromatization to the corresponding pyridine, the dihydropyridine can be oxidized using a variety of oxidizing agents such as nitric acid, ceric ammonium nitrate (CAN), or simply by bubbling air through the reaction mixture in the presence of a catalyst.

3.1.2. Data Presentation: Catalyst and Yield Comparison

The efficiency of the Hantzsch synthesis can be significantly influenced by the choice of catalyst and reaction conditions.

| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |

| None | Benzaldehyde | Ethanol | 8 | 65 | [4] |

| p-TSA | Benzaldehyde | Ethanol | 6 | 82 | [4] |

| Tannic Acid | Benzaldehyde | H₂O | 1 | 94 | [4] |

| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethanol | 0.5 | 96 | [4] |

| Microwave | Various | Solvent-free | 0.1-0.2 | 59-77 | [2] |

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] When using this compound, the ketone functionality participates in the initial Knoevenagel condensation with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). The resulting adduct then reacts with sulfur to form the thiophene ring. 2-Aminothiophenes are important scaffolds in medicinal chemistry, found in drugs such as the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[7]

Caption: Key steps in the Gewald aminothiophene synthesis.

3.2.1. Experimental Protocol: Gewald Synthesis

Materials:

-

This compound

-

Malononitrile or ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine or another suitable base

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

A mixture of this compound (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of morpholine in ethanol is stirred at room temperature or gently heated (50-60 °C).

-

The reaction is typically complete within a few hours, and the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[8]

3.2.2. Data Presentation: Reaction Conditions and Yields

| Active Methylene Nitrile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Malononitrile | Morpholine | Ethanol | RT | 3 | High |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 5 | Good |

| Malononitrile | Et₃N | H₂O | RT | 1 | 95 |

| Ethyl Cyanoacetate | Morpholine | Solvent-free (Ball Milling) | RT | 0.5 | High |

Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceutical agents, including analgesics and anti-inflammatory drugs.[9] They are readily synthesized via the condensation of a β-ketoester with a hydrazine derivative. The reaction of this compound with hydrazine or a substituted hydrazine provides a straightforward route to 3-(4-fluorophenyl)-5-pyrazolone derivatives.

3.3.1. Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

Procedure:

-

A solution of this compound (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is heated at reflux for 2-4 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude pyrazolone is washed with cold ethanol and can be purified by recrystallization.[9]

3.3.2. Data Presentation: Pyrazolone Synthesis Yields

| Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) |

| Hydrazine Hydrate | Ethanol | Reflux | 3 | >90 |

| Phenylhydrazine | Acetic Acid | Reflux | 4 | High |

| 4-Nitrophenylhydrazine | Ethanol | Reflux | 5 | Good |

| Microwave (Solvent-free) | Various Hydrazines | 420 W | 0.17 | 51-98 |

Synthesis of Quinolones

The quinolone and fluoroquinolone classes of compounds are of immense importance in medicinal chemistry, primarily for their antibacterial activity.[10] Several synthetic routes to the quinolone core, such as the Gould-Jacobs reaction, utilize β-ketoester precursors.[10] this compound can be employed in a Gould-Jacobs-type synthesis by reacting it with an aniline derivative, followed by thermal cyclization to afford a 4-hydroxyquinolone.

Caption: Simplified schematic of the Gould-Jacobs reaction for quinolone synthesis.

3.4.1. Experimental Protocol: Gould-Jacobs Reaction

Materials:

-

This compound

-

Substituted aniline

-

High-boiling solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

-

A mixture of this compound (1 equivalent) and a substituted aniline (1 equivalent) is heated to approximately 140-150 °C to form the enaminone intermediate, with the removal of methanol.

-

The temperature is then raised to around 250 °C to effect the thermal cyclization.

-

The reaction is monitored for the disappearance of the intermediate.

-

After cooling, the reaction mixture is triturated with a non-polar solvent like hexane or petroleum ether to precipitate the crude 4-hydroxyquinolone.

-

The product is collected by filtration and purified by recrystallization.[10]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to a wide range of medicinally important heterocyclic scaffolds, including pyridines, thiophenes, pyrazolones, and quinolones, underscores its significance in drug discovery and development. The presence of the 4-fluoro substituent not only allows for the introduction of this key element into target molecules but also modulates the reactivity of the β-ketoester, enabling a diverse array of chemical transformations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this compound in the synthesis of novel and complex organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorinated β-Keto Esters: A Journey from Serendipity to Precision Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Medicinal Chemistry

The introduction of fluorine into organic molecules has been a transformative event in the landscape of medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made fluorinated organic compounds indispensable tools for the modern scientist. Among the vast array of fluorinated building blocks, β-keto esters stand out for their synthetic versatility, serving as pivotal intermediates in the construction of complex molecular architectures. This guide delves into the discovery and historical development of fluorinated β-keto esters, tracing their origins from the pioneering days of organofluorine chemistry to the sophisticated and highly selective synthetic methodologies employed today. We will explore the fundamental chemical principles that govern their synthesis, dissect key experimental protocols, and illuminate the causal relationships behind the evolution of these powerful synthetic tools.

Part 1: The Historical Genesis - From Halogen Exchange to the First Fluorinated Carbonyls

The story of fluorinated β-keto esters is intrinsically linked to the birth of organofluorine chemistry itself. Prior to the late 19th century, the extreme reactivity of elemental fluorine posed a formidable barrier to the synthesis of organic compounds bearing a carbon-fluorine bond.

The Pioneering Work of Frédéric Swarts

The breakthrough came from the meticulous work of Belgian chemist Frédéric Swarts . In the 1890s, Swarts developed the first practical methods for introducing fluorine into organic molecules through halogen exchange reactions.[1][2] His eponymous "Swarts reaction" utilized metal fluorides, such as antimony trifluoride (SbF₃), to replace other halogens (typically chlorine or bromine) with fluorine.[1][2] This seminal work laid the foundation for the entire field of organofluorine chemistry and opened the door to the synthesis of a vast new class of compounds.[3] While Swarts himself did not explicitly report the synthesis of a fluorinated β-keto ester, his development of fluorinating agents was the critical enabling step. His work on aromatic compounds with fluorinated side chains, first reported in 1898, demonstrated the feasibility of creating complex fluorinated organic molecules.[4]

The Emergence of the First Fluorinated β-Keto Ester: The Claisen Condensation Takes Center Stage

The first synthesis of a fluorinated β-keto ester, specifically ethyl trifluoroacetoacetate, was a landmark achievement that built upon the foundational principles of the Claisen condensation. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, was first described by Rainer Ludwig Claisen in 1887.[5]

While the exact date and publication of the very first synthesis of ethyl trifluoroacetoacetate is not definitively pinpointed in a single, celebrated paper, early reports of its preparation appeared in the mid-20th century. A notable early method involved the Claisen condensation of ethyl trifluoroacetate with ethyl acetate. One of the earliest detailed protocols was the sodium-promoted Claisen ester condensation, which provided a simple and rapid preparation of ethyl trifluoroacetoacetate in yields of 75-80%. This reaction was observed to be violently exothermic, a testament to the powerful influence of the trifluoromethyl group.

Part 2: The Cornerstone Synthesis - A Deep Dive into the Claisen Condensation of Fluorinated Esters

The synthesis of fluorinated β-keto esters via the Claisen condensation remains a cornerstone of organofluorine chemistry. The reaction's success hinges on a nuanced understanding of the electronic effects of fluorine and the careful selection of reaction conditions.

Mechanistic Insights: The Fluorine Effect

The presence of the highly electronegative fluorine atoms in the acyl group of the starting ester has a profound impact on the Claisen condensation mechanism.

-

Increased Acidity of α-Protons: The electron-withdrawing trifluoromethyl group in ethyl trifluoroacetate does not possess α-protons. Therefore, in a crossed Claisen condensation with ethyl acetate, it is the ethyl acetate that must be deprotonated to form the enolate nucleophile.[5][6]

-

Enhanced Electrophilicity of the Carbonyl Carbon: The trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon in ethyl trifluoroacetate, making it highly susceptible to nucleophilic attack by the enolate of ethyl acetate.

-

Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nature of the trifluoromethyl group helps to stabilize the negative charge on the oxygen atom in the tetrahedral intermediate formed after nucleophilic attack.

-

Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester is a key driving force for the reaction. The resulting enolate is highly stabilized by resonance, which shifts the overall equilibrium towards the product.[5][7]

Caption: Mechanism of the Claisen condensation for the synthesis of ethyl trifluoroacetoacetate.

Historical Protocol: Sodium-Promoted Synthesis of Ethyl Trifluoroacetoacetate

This protocol, adapted from early literature, highlights the direct use of sodium metal as the base.

Experimental Protocol:

-

Reaction Setup: A flask equipped with two water-cooled reflux condensers and a solid CO₂-ethanol-cooled condenser is charged with sodium wire (16.5 g).

-

Reagent Addition: A mixture of ethyl trifluoroacetate (101.5 g, 1.0 mole) and ethyl acetate (130 g, 2.1 mole) is rapidly added to the sodium wire. Caution: A very vigorous exothermic reaction ensues.

-

Reaction: The reaction proceeds for approximately ten minutes until all the sodium has dissolved.

-

Workup: After cooling, the dark-colored reaction mixture is diluted with dry ether (to 500 ml) and refluxed for 14 hours.

-

Isolation: The product is isolated via acidic workup and distillation.

Causality Behind Experimental Choices:

-

Excess Ethyl Acetate: The use of a two-fold excess of ethyl acetate ensures that it is the primary species to be deprotonated, preventing self-condensation of ethyl trifluoroacetate (which is not possible) and maximizing the formation of the desired product.

-

Vigorous Reaction: The high reactivity of sodium metal with the esters, particularly the highly electrophilic ethyl trifluoroacetate, leads to a rapid and exothermic reaction. The specialized condenser setup is crucial for managing the reaction temperature and preventing loss of volatile reagents.

-

Extended Reflux: The 14-hour reflux period ensures the reaction goes to completion and maximizes the yield of the desired β-keto ester.

Modern Protocol: Sodium Ethoxide Catalyzed Synthesis

Later adaptations of the Claisen condensation for industrial-scale production favored the use of sodium ethoxide as the base for improved safety and control.

Experimental Protocol:

-

Catalyst Preparation: Sodium ethoxide is prepared in situ by the reaction of sodium metal on ethanol in a solvent like cyclohexane.[8]

-

Condensation: Ethyl trifluoroacetate and ethyl acetate are condensed in the presence of the sodium ethoxide in cyclohexane.

-

Neutralization: The resulting enol is liberated by the addition of a protonic acid, such as formic acid.[8]

-

Purification: The final product, ethyl trifluoroacetoacetate, is separated by distillation.

Causality Behind Experimental Choices:

-

Use of Sodium Ethoxide: Sodium ethoxide is a strong, non-nucleophilic base that effectively deprotonates ethyl acetate without interfering with the ester functionalities through unwanted side reactions like transesterification (as the ethoxide matches the ester's alcohol portion).[5][7]

-

Cyclohexane as Solvent: Cyclohexane is an inert solvent that does not participate in the reaction and facilitates temperature control.

-

Acidic Workup: The addition of a weak acid like formic acid neutralizes the basic reaction mixture and protonates the product enolate, allowing for the isolation of the β-keto ester.[8]

| Method | Base | Solvent | Yield | Key Considerations | Reference |

| Early Sodium-Promoted | Sodium Metal | None (reagents as solvent) | 75-80% | Highly exothermic and potentially hazardous. | |

| Modern Sodium Ethoxide | Sodium Ethoxide | Cyclohexane | ~75% | Improved safety and control over the reaction. | [8] |

Part 3: The Evolution of Synthesis - Modern Methodologies for Fluorinated β-Keto Esters

While the Claisen condensation remains a workhorse for the synthesis of many fluorinated β-keto esters, the demand for greater efficiency, selectivity, and functional group tolerance has driven the development of new synthetic strategies. These modern methods often focus on the direct fluorination of pre-existing β-keto esters.

The Rise of Electrophilic Fluorinating Agents

A significant advancement in the field was the development of stable and selective electrophilic fluorinating agents. Early methods for direct fluorination were often hazardous and non-selective. The introduction of N-F reagents, such as N-fluorobis(phenyl)sulfonimide (NFSI) and Selectfluor®, revolutionized the field by providing safe and effective sources of "electrophilic fluorine."

Caption: Evolution of synthetic strategies for fluorinated β-keto esters.

Metal-Catalyzed Fluorination

The use of transition metal catalysts has enabled highly efficient and selective α-fluorination of β-keto esters.

Key Features:

-

Lewis Acid Activation: Transition metals, such as copper and palladium, can act as Lewis acids, coordinating to the carbonyl oxygen of the β-keto ester and increasing the acidity of the α-proton, thus facilitating enolate formation.

-

Chiral Ligands for Asymmetric Synthesis: The development of chiral ligands for these metal catalysts has been instrumental in achieving high enantioselectivity in the fluorination reaction, a critical aspect for the synthesis of chiral drug candidates.

Example Protocol: Copper-Catalyzed Enantioselective Fluorination

-

Catalyst Formation: A chiral copper catalyst is typically formed in situ by mixing a copper(II) salt (e.g., Cu(OTf)₂) with a chiral ligand (e.g., a bis(oxazoline) or Pybox ligand).

-

Reaction: The β-keto ester is added to the catalyst solution, followed by the addition of an electrophilic fluorinating agent (e.g., NFSI).

-

Workup and Purification: The reaction is quenched, and the fluorinated product is purified using standard techniques like column chromatography.

Organocatalyzed Fluorination

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems for the asymmetric fluorination of β-keto esters.

Key Features:

-

Enamine and Iminium Ion Intermediates: Chiral amines can react with the β-keto ester to form chiral enamine or iminium ion intermediates, which then react with the electrophilic fluorinating agent in a stereocontrolled manner.[9][10]

-

Mild Reaction Conditions: Organocatalytic reactions are often performed under mild conditions, which increases their functional group tolerance.

-

Metal-Free: The absence of transition metals can be advantageous in the synthesis of pharmaceutical intermediates, avoiding potential metal contamination.

Example Protocol: Chiral Amine-Catalyzed Enantioselective Fluorination

-

Reaction Setup: The β-keto ester, a chiral primary or secondary amine catalyst (e.g., a cinchona alkaloid derivative), and an acid co-catalyst are dissolved in an appropriate solvent.[11][12]

-

Fluorination: An electrophilic fluorinating agent (e.g., NFSI) is added to the reaction mixture.

-

Workup and Purification: The reaction is quenched, and the enantiomerically enriched fluorinated β-keto ester is isolated and purified.

| Method | Catalyst Type | Key Advantage | Typical Yields | Typical Enantiomeric Excess (ee) |

| Metal-Catalyzed | Copper, Palladium, etc. with chiral ligands | High efficiency and selectivity | Good to Excellent | High (often >90%) |

| Organocatalyzed | Chiral amines (e.g., cinchona alkaloids) | Metal-free, mild conditions | Good to Excellent | High (often >90%) |

Conclusion: A Future Built on Fluorine

The journey of fluorinated β-keto esters from their conceptual beginnings in the work of Frédéric Swarts to their central role in modern synthetic chemistry is a compelling narrative of scientific progress. The initial reliance on the robust but sometimes challenging Claisen condensation has given way to a sophisticated toolbox of catalytic methods that offer unprecedented levels of control and selectivity. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and practical considerations of these synthetic routes is paramount. As the demand for novel fluorinated molecules continues to grow, the legacy of these foundational discoveries will undoubtedly continue to inspire the development of even more innovative and powerful synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. The organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides for the construction of carbon-fluorine quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methyl 4-fluorobenzoylacetate: A Versatile Scaffold for Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Building Block

Methyl 4-fluorobenzoylacetate is a versatile β-ketoester that holds significant promise as a foundational building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-dicarbonyl system coupled with a fluorine-substituted aromatic ring, offers a rich landscape for chemical exploration. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can profoundly influence the physicochemical and biological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of potential research avenues for this compound, offering both theoretical frameworks and practical, field-proven insights to inspire and direct future investigations in medicinal chemistry, materials science, and coordination chemistry.

Core Properties and Reactivity

Before delving into its potential applications, it is crucial to understand the fundamental characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | |

| Density | 1.228 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.521 (lit.) | |

| CAS Number | 63131-29-3 |

The reactivity of this compound is primarily dictated by the β-ketoester functionality. This includes the acidity of the α-protons and the electrophilicity of the carbonyl carbons, making it an ideal substrate for a wide range of condensation and cyclization reactions.

A key aspect of its chemical behavior is keto-enol tautomerism, an equilibrium between the ketone and enol forms. This equilibrium is fundamental to its reactivity, as the enol form acts as a key nucleophilic intermediate in many of the reactions discussed in this guide.

Caption: Keto-enol tautomerism of this compound.

Part 1: Frontiers in Medicinal Chemistry - Building Bioactive Heterocycles

The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound serves as an excellent starting material for the construction of diverse heterocyclic scaffolds.

Synthesis of Substituted Coumarins: Exploring 5-Lipoxygenase Inhibitors

Coumarins are a class of naturally occurring compounds with a wide range of biological activities. Substituted coumarins derived from this compound have shown potential as 5-lipoxygenase inhibitors, which are therapeutic targets for inflammatory diseases such as asthma. The synthesis of these compounds can be readily achieved through the Pechmann condensation.

Conceptual Workflow: Pechmann Condensation

Caption: Workflow for the synthesis of coumarin derivatives.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-7-hydroxycoumarin

-

Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and this compound (1 equivalent).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the mixture with stirring. The reaction is typically exothermic.

-

Reaction Conditions: Heat the mixture gently (e.g., 60-80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Future Research Directions:

-

SAR Studies: Synthesize a library of coumarin derivatives by varying the substituents on the phenol ring to establish a comprehensive Structure-Activity Relationship (SAR) for 5-lipoxygenase inhibition.

-

Mechanism of Action: Investigate the precise mechanism by which these fluorinated coumarins inhibit 5-lipoxygenase.

-

In Vivo Studies: Evaluate the most potent compounds in animal models of inflammatory diseases.

One-Pot Synthesis of 3-Amino-4-(4-fluorophenyl)furazan

Furazans are another class of heterocycles with diverse biological activities. A one-pot synthesis of 3-amino-4-(4-fluorophenyl)furazan has been reported, highlighting the utility of this compound in constructing nitrogen-containing heterocycles.

Experimental Protocol: One-Pot Furazan Synthesis

This protocol is a generalized representation and requires optimization.

-

Reaction Setup: In a suitable solvent, dissolve this compound (1 equivalent).

-

Reagent Addition: Add a source of ammonia (e.g., ammonium acetate) and a dehydrating agent.

-

Cyclization: Introduce a reagent that can facilitate the formation of the furazan ring (details would need to be sourced from specific literature).

-

Reaction Conditions: Heat the reaction mixture under reflux and monitor by TLC.

-

Work-up and Purification: After completion, cool the reaction, perform an appropriate work-up, and purify the product by column chromatography.

Future Research Directions:

-

Exploration of Biological Activities: Screen the synthesized furazan and its derivatives for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Development of Novel Synthetic Routes: Investigate alternative, more efficient, and environmentally friendly synthetic methods for the preparation of these compounds.

Multicomponent Reactions: Hantzsch Pyridine and Gewald Aminothiophene Synthesis

The reactivity of the β-dicarbonyl moiety in this compound makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.

Hantzsch Pyridine Synthesis: This reaction can be employed to synthesize dihydropyridine derivatives, a class of compounds known for their cardiovascular effects. By reacting this compound with an aldehyde and a source of ammonia, novel fluorinated dihydropyridines can be prepared.

Gewald Aminothiophene Synthesis: This reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry. The condensation of this compound with a cyano-activated methylene compound and elemental sulfur in the presence of a base can yield novel 2-aminothiophene derivatives.

Conceptual Workflow: Multicomponent Reactions

References

An In-depth Technical Guide to the Reactivity of the Methylene Group in Methyl 4-fluorobenzoylacetate

Abstract

Methyl 4-fluorobenzoylacetate is a β-keto ester of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other functional materials.[1][2] The synthetic versatility of this molecule is anchored in the reactivity of its central methylene (-CH₂-) group. Positioned between two powerful electron-withdrawing groups—a benzoyl carbonyl and a methyl ester carbonyl—the protons on this methylene group exhibit notable acidity, facilitating a range of crucial carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the principles governing this reactivity, detailing the mechanisms of enolate formation, subsequent alkylation and condensation reactions, and the strategic application of this chemistry in the synthesis of complex heterocyclic systems. We will delve into the nuanced electronic influence of the para-fluoro substituent and provide validated, step-by-step protocols for key transformations.

The Core Principle: Acidity of the α-Methylene Protons

The defining characteristic of this compound, and β-keto esters in general, is the acidity of the protons on the carbon alpha (α) to both carbonyl groups.[3][4] This enhanced acidity is a direct consequence of the molecular architecture.

Causality Behind Acidity:

-

Inductive Effect: Both carbonyl groups exert a strong electron-withdrawing inductive effect, polarizing the C-H bonds of the adjacent methylene group and weakening them.[3] The electronegative fluorine atom on the phenyl ring further contributes to this effect, pulling electron density through the aromatic system and intensifying the positive character of the benzoyl carbonyl carbon.

-

Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion (an enolate) is extensively stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the adjacent carbonyl groups.[5] This charge distribution makes the formation of the conjugate base significantly more favorable compared to a simple alkane.

The pKa of the α-protons in typical β-keto esters is approximately 11, making them readily accessible for deprotonation with common alkoxide bases like sodium ethoxide (NaOEt).[5] The presence of the 4-fluoro group is expected to slightly lower this pKa, further enhancing the acidity.

References

Methodological & Application

Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol: An Application Note and Protocol for Medicinal Chemistry

Introduction: The Enduring Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug design. A vast number of approved pharmaceuticals across a spectrum of therapeutic areas, including anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurological disorders, feature a pyrazole core. The metabolic stability of the pyrazole ring and its capacity for substitution at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive template for the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol, a fluorinated pyrazole derivative, from methyl 4-fluorobenzoylacetate, highlighting the practical application of the venerable Knorr pyrazole synthesis.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine or its derivatives is a classic and highly efficient method known as the Knorr pyrazole synthesis. This acid-catalyzed cyclocondensation reaction proceeds through a series of well-defined steps, culminating in the formation of the stable aromatic pyrazole ring. The reaction between this compound (a β-ketoester) and hydrazine hydrate will be utilized to furnish the target pyrazole, 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The 1,3-dicarbonyl system of this compound possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl. Hydrazine, with its two nucleophilic nitrogen atoms, is perfectly poised to react with these centers in a sequential manner to form the heterocyclic ring. The fluorine substituent on the phenyl ring is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity to target proteins.

Detailed Reaction Mechanism

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of this compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the ester carbonyl. This is followed by the elimination of methanol to yield the final pyrazole product. The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

Materials and Equipment:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Buchner funnel and filter paper

-

Rotary evaporator

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

This compound and glacial acetic acid are irritants. Avoid contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames and other ignition sources.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.96 g) in ethanol (30 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 12 mmol, 0.75 mL of 80% solution) dropwise at room temperature.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Precipitation: Slowly add cold water (e.g., 50 mL) to the reaction mixture with stirring. The product should precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

-

Characterization: The identity and purity of the synthesized 5-(4-fluorophenyl)-1H-pyrazol-3-ol can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Quantity | Molar Equivalent |

| This compound | 1.96 g | 1.0 |

| Hydrazine Hydrate (80%) | 0.75 mL | 1.2 |

| Ethanol | 30 mL | - |

| Glacial Acetic Acid | 2-3 drops | Catalytic |

| Reflux Temperature | 78-80 °C | - |

| Reaction Time | 2-4 hours | - |

| Expected Yield | Variable (typically >80%) | - |

Visualizing the Process

To further clarify the experimental design, the following diagrams illustrate the reaction mechanism and the overall workflow.

Caption: Reaction mechanism for the Knorr synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-ol.

Application Notes & Protocols: Methyl 4-fluorobenzoylacetate as a Cornerstone Reagent for Heterocyclic Synthesis

Introduction: The Strategic Advantage of Methyl 4-fluorobenzoylacetate in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and rich chemical properties make them indispensable scaffolds. This compound, a readily available β-ketoester, has emerged as a particularly valuable and versatile starting material for the synthesis of a wide array of these crucial molecules.

The strategic incorporation of a fluorine atom onto the phenyl ring is not a trivial substitution. The unique physicochemical properties of the carbon-fluorine bond—including its high strength, the small size of fluorine, and its profound electronegativity—can dramatically influence the biological and material properties of the final heterocyclic product.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups.[1][3] Consequently, more than 20% of all pharmaceuticals on the market contain fluorine, underscoring the importance of fluorinated building blocks.[3][4]

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on leveraging this compound to construct key heterocyclic systems. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven protocols and explaining the causal logic behind experimental design choices.

Core Synthetic Applications and Protocols

This compound's 1,3-dicarbonyl functionality is the key to its reactivity, enabling cyclocondensation reactions with a variety of binucleophilic reagents. We will detail its application in the synthesis of four major classes of heterocycles: Pyrazoles, Dihydropyrimidinones, Isoxazoles, and 1,5-Benzodiazepines.

Synthesis of Fluorinated Pyrazoles via Knorr Cyclocondensation

The Knorr pyrazole synthesis, a classic and reliable method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This transformation is a cornerstone for producing pyrazoles, a class of heterocycles found in numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib.

Mechanistic Insight: The reaction proceeds via initial condensation between one of the carbonyl groups and a nitrogen of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[5][7] A critical challenge with an unsymmetrical β-ketoester like this compound is controlling the regioselectivity of the final product.[8][9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Controlling Regioselectivity: Research has shown that the choice of solvent is paramount for directing the initial nucleophilic attack. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically improves regioselectivity.[9] These solvents are thought to preferentially hydrogen-bond with the more sterically accessible and electronically activated benzoyl carbonyl, directing the initial condensation to that site.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-5-methoxy-1H-pyrazole

This protocol details the reaction with phenylhydrazine, where the use of a fluorinated alcohol as a solvent enhances regioselectivity.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.96 g, 10 mmol) in 2,2,2-trifluoroethanol (TFE) (30 mL).

-

Reactant Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure 1-phenyl-3-(4-fluorophenyl)-5-methoxy-1H-pyrazole.

| Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Hydrazine | Ethanol | Acetic Acid | 5 | ~75-85 | [10] |

| Phenylhydrazine | Ethanol | Acetic Acid | 6 | ~80-90 (mixture of isomers) | [8] |

| Phenylhydrazine | TFE | Acetic Acid | 4 | >90 (high regioselectivity) | [9] |

| Methylhydrazine | HFIP | None | 2 | >95 (high regioselectivity) | [9] |

Table 1. Representative conditions for pyrazole synthesis.

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[11][12] These scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including calcium channel blocking.[13]

Mechanistic Insight: The widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via condensation between a urea amine and the remaining carbonyl group, followed by dehydration, affords the final DHPM product.[13][14]

Caption: Workflow for the Biginelli Multicomponent Synthesis.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.96 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-5 hours. The product often begins to precipitate from the reaction mixture upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol or acetic acid.

-

Characterization: Dry the purified product under vacuum. Characterize by NMR, IR spectroscopy, and mass spectrometry.

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | HCl | Ethanol | 4 | 92 | [12] |

| 4-Nitrobenzaldehyde | Yb(OTf)₃ | None (Solvent-free) | 1.5 | 95 | [14] |

| 4-Methoxybenzaldehyde | HCl | Ethanol | 5 | 88 | [15] |

| Thiophene-2-carboxaldehyde | LiBr | Acetonitrile | 6 | 85 | [13] |

Table 2. Conditions for Biginelli synthesis with various aldehydes.

Synthesis of Fluorinated Isoxazoles